A key area of L-threonic acid research focuses on its potential to improve cognitive function and memory. Studies in animals suggest that magnesium L-threonate can increase brain magnesium levels and improve memory and learning in both young and old rodents ].
Following these promising preclinical results, human trials have been conducted. A study involving healthy Chinese adults showed that magnesium L-threonate supplementation significantly improved overall cognitive scores compared to a placebo ].
Further research is ongoing to explore the potential benefits of L-threonic acid for age-related cognitive decline and neurodegenerative diseases like Alzheimer's disease ].
While these studies show promise, more research is needed to confirm the effectiveness and safety of L-threonic acid for cognitive enhancement in humans.
Research on L-threonic acid is ongoing, with some studies investigating its potential benefits in other areas:
L-threonic acid is a sugar acid derived from the four-carbon sugar threose. Its chemical formula is C₄H₈O₅, and it is categorized as an organic compound within the class of sugar acids and derivatives. The compound exists primarily in its L-isomer form, which is a metabolite of ascorbic acid, commonly known as vitamin C . This compound features three hydroxyl groups and a carboxylic acid group, making it a polyol and an important intermediate in various biochemical pathways.
Additionally, L-threonic acid can undergo dehydration reactions under specific conditions, leading to the formation of cyclic compounds .
L-threonic acid exhibits several biological activities, primarily due to its role as a metabolite of vitamin C. It has been studied for its potential effects on:
L-threonic acid can be synthesized through several methods:
L-threonic acid has several applications across different fields:
Research on L-threonic acid interactions has focused on:
L-threonic acid shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
D-threonic acid | C₄H₈O₅ | Enantiomer of L-threonic acid; different biological activity. |
L-ascorbic acid | C₆H₈O₆ | Vitamin C; has stronger antioxidant properties. |
D-galacturonic acid | C₆H₈O₆ | A component of pectin; used in food applications. |
L-arabinose | C₅H₁₀O₅ | A five-carbon sugar; different metabolic pathways. |
L-threonic acid's unique structure, being a four-carbon sugar acid with multiple hydroxyl groups, sets it apart from these similar compounds. Its specific role as a metabolite of vitamin C further emphasizes its biological significance and potential therapeutic applications .
L-Threonic acid [(2R,3S)-2,3,4-trihydroxybutanoic acid] is a four-carbon sugar acid with three hydroxyl groups and a carboxylic acid moiety. Its stereochemical configuration defines its biological activity, distinguishing it from its enantiomer, D-threonic acid [(2S,3R)-2,3,4-trihydroxybutanoic acid]. The L-isomer arises primarily from the oxidative degradation of L-ascorbic acid (vitamin C), retaining the stereochemistry of carbons 3–6 of the parent molecule. Computational studies using density functional theory (DFT) confirm that the (2R,3S) configuration optimizes intramolecular hydrogen bonding, stabilizing the molecule in aqueous environments.
Property | L-Threonic Acid | D-Threonic Acid |
---|---|---|
Configuration | (2R,3S) | (2S,3R) |
Optical Rotation (°) | +13 to +16 (c=1, H₂O) | -13 to -16 (c=1, H₂O) |
Natural Occurrence | Plants, human metabolism | Rare in nature |
L-Threonic acid exhibits high water solubility (488 mg/mL), while its calcium salt, calcium L-threonate, has a solubility of 8 mg/mL in water at 25°C. The compound’s optical rotation ranges from +13° to +16° (c=1, H₂O), consistent with its chiral centers. Thermal stability studies reveal decomposition temperatures above 330°C for calcium L-threonate, with no degradation observed at 120°C for 20 minutes. Collision cross-section (CCS) measurements via ion mobility spectrometry show values of 136.93 Ų for [M+Na]⁺ and 122.2 Ų for [M-H]⁻, reflecting its compact molecular geometry.
L-Threonic acid is synthesized via hydrogen peroxide-mediated oxidation of L-ascorbic acid under alkaline conditions. The reaction proceeds through two stages:
This method achieves yields >77% when catalyzed by calcium carbonate, which sequesters oxalate as insoluble calcium oxalate.
Industrial-scale production utilizes calcium carbonate or hydroxide with H₂O₂ to oxidize ascorbic acid derivatives like 5,6-O-isopropylidene-L-ascorbic acid. Electrolysis at pH 6–7 (20–70°C) further purifies the product, with a current density of 2–80 mA/cm². The process minimizes byproducts, yielding calcium L-threonate with 99.3% purity.
In Rumex acetosa and Pelargonium crispum, L-threonic acid is produced enzymatically from ascorbate via L-threonate 3-dehydrogenase (EC 1.1.1.129). This NAD⁺-dependent enzyme oxidizes L-threonate to 3-dehydro-L-threonate, which is further metabolized to tartrate or CO₂. Microbial fermentation using engineered E. coli strains has also been explored, though yields remain suboptimal compared to chemical synthesis.
DFT studies at the B3LYP/6-311++G(d,p) level reveal that L-threonic acid’s stability arises from intramolecular hydrogen bonds between hydroxyl groups (O2–O3: 2.71 Å) and the carboxylic acid moiety. Transition state analysis confirms that oxidative cleavage of dehydroascorbic acid proceeds via a six-membered cyclic intermediate, with an activation energy of 28.5 kcal/mol.
Simulations in explicit water solvent show that L-threonic acid adopts a compact conformation, with a radius of gyration of 3.2 Å. The molecule’s hydroxyl groups form hydrogen bonds with water (lifetime: 1.8 ps), explaining its high solubility.
X-ray diffraction of calcium L-threonate reveals a monoclinic crystal system (space group P2₁) with Ca²⁺ ions coordinated by four hydroxyl and two carboxylate oxygen atoms. In solution, NMR studies (500 MHz, D₂O) show distinct signals for C2 (δ 73.2 ppm) and C3 (δ 71.8 ppm), confirming the (2R,3S) configuration.
L-Threonic acid facilitates calcium transport in mammals, enhancing intestinal absorption via formation of soluble Ca²⁺ complexes. In plants, it participates in ascorbate recycling, modulating oxidative stress responses.
Calcium L-threonate is widely used in fortified foods and supplements due to its high bioavailability. Specifications include:
Parameter | Requirement | Typical Value |
---|---|---|
Assay | ≥98.0% | 99.3% |
Heavy Metals | ≤10 ppm | <8 ppm |
Loss on Drying | ≤1% | 0.06% |
L-Threonic acid serves as a chiral building block for pharmaceuticals, such as L-glyceraldehyde acetonide, a precursor to antiviral agents.
L-threonic acid serves as a fundamental degradation product in the complex metabolic network of vitamin C catabolism [3] [4]. This four-carbon sugar acid with the molecular formula C4H8O5 represents a critical intermediate formed during the irreversible breakdown of ascorbate through multiple enzymatic and non-enzymatic pathways [1] [5]. The compound exists as the biologically relevant L-enantiomer, characterized by its (2R,3S)-2,3,4-trihydroxybutanoic acid structure, which contributes to its water solubility and hydrogen bonding capacity [3] [4] [6].
The enzymatic formation of L-threonic acid from ascorbate proceeds through a sophisticated cascade involving multiple distinct pathways [10] [11] [13]. Dehydroascorbic acid represents the primary branch point in ascorbate catabolism, from which degradation can proceed via either oxidative cleavage to produce threonate plus oxalate, or hydrolysis to form 2,3-diketo-L-gulonate [10] [15]. Under oxidizing conditions, dehydroascorbic acid undergoes rapid transformation through the formation of a highly reactive intermediate, proposed to be cyclic-2,3-oxalyl-L-threonolactone, which simultaneously generates multiple end products including oxalyl threonate esters and free oxalate [10] [13].
The enzymatic pathway operates through the action of specific esterases present in plant apoplastic fluid, which catalyze the hydrolysis of 4-O-oxalyl-L-threonate to release free oxalate and L-threonic acid [16] [21] [44]. This hydrolytic process represents a novel enzyme activity that has been identified in cultured Rosa cells, where the pathway operates extracellularly and involves several previously uncharacterized intermediates [21] [44]. The complete enzymatic conversion demonstrates high efficiency, with multiple steps potentially generating hydrogen peroxide as a byproduct, contributing to the pro-oxidant role of ascorbate in cellular processes [16] [21].
Recent studies have characterized a comprehensive bacterial catabolic pathway for L-ascorbate that includes unprecedented enzymatic transformations [14] [46]. This pathway involves two novel enzymes: a benzilic acid rearrangement enzyme that catalyzes carboxylate group migration, and the first reported decarboxylase that utilizes NAD+ as a cofactor without consuming it [14] [46]. The pathway proceeds through three distinct modules, ultimately converting L-ascorbate to alpha-ketoglutarate, a central metabolic intermediate [14].
Dehydroascorbate functions as the pivotal intermediate in L-threonic acid formation, serving as the substrate for both enzymatic and non-enzymatic degradation processes [10] [12] [13]. Under physiological conditions, dehydroascorbic acid exists in equilibrium with its bicyclic form, which undergoes spontaneous oxidation to generate the reactive intermediate responsible for threonate formation [11] [15]. The oxidation of dehydroascorbic acid by various reactive oxygen species produces distinct product profiles, with hydrogen peroxide and superoxide yielding primarily 4-O-oxalyl-L-threonate and smaller amounts of 3-O-oxalyl-L-threonate [13].
Oxalate represents the complementary product formed alongside L-threonic acid during the 2,3-cleavage reaction of ascorbate [16] [17] [20]. The formation ratio of cyclic oxalyl threonate to non-cyclic oxalyl threonate to free oxalate occurs in approximately 1:6:1 molar proportions under standard oxidizing conditions [10] [15]. This stoichiometric relationship demonstrates the coordinated nature of the degradation process, where the carbon skeleton of ascorbate is systematically partitioned between the threonate moiety (carbons 3-6) and the oxalate fragment (carbons 1-2) [16] [20].
The kinetics of intermediate formation show significant dependence on the reactive oxygen species present in the system [13]. Fenton reaction conditions completely oxidize excess dehydroascorbic acid, indicating the generation of oxidants greatly exceeding theoretical hydroxyl radical yields, while singlet oxygen shows no effect on dehydroascorbic acid degradation [13]. These differential reactivities provide analytical fingerprints that enable identification of specific reactive oxygen species operating in biological systems [13].
L-threonic acid plays a central role in plant metabolism as both a product of ascorbate degradation and a precursor for oxalate biosynthesis [16] [17] [18]. Plants utilize ascorbate as a biosynthetic precursor for the formation of multiple organic acids, with L-threonic acid representing a key intermediate in this metabolic network [16] [20]. The conversion of ascorbate to oxalate via L-threonic acid has been demonstrated across diverse plant species, including Rumex crispus, Amarantus retroflexus, Chenopodium album, Beta vulgaris, Halogeton glomeratus, and Rheum rhabarbarum [20].
The extracellular degradation of ascorbate to L-threonic acid operates through specialized mechanisms localized in the plant apoplast [16] [21] [44]. This pathway functions independently of intracellular metabolic processes, utilizing the oxidizing environment of the cell wall matrix to facilitate ascorbate breakdown [21]. The extracellular localization provides several advantages, including access to metal ions and oxidizing agents that promote the non-enzymatic components of the degradation process [16].
Radiolabeling studies using 14C-labeled ascorbate have confirmed that both oxidative and hydrolytic pathways operate simultaneously in the apoplast of heavy-metal-stressed plant cells [11] [15]. The extracellular environment enables the formation of 4-O-oxalyl-L-threonate as a stable intermediate, which subsequently undergoes enzymatic hydrolysis to produce free L-threonic acid and oxalate [16] [21]. This compartmentalization ensures that the potentially damaging oxidative processes occur outside the sensitive intracellular environment while still contributing to overall plant metabolism [16].
The efficiency of extracellular degradation varies significantly with environmental conditions and stress levels [11] [15]. Under continuous dark conditions, where ascorbate degradation is enhanced, the transcriptional upregulation of degradation enzymes leads to increased L-threonic acid production [8] [18]. The extracellular pathway also demonstrates pH dependence, with optimal activity occurring in the slightly acidic conditions typical of plant apoplastic fluid [19].
Recent investigations have identified a unique protein in Arabidopsis containing domains homologous to all three enzymes involved in bacterial L-threonate metabolism [8] [18]. This L-threonate metabolizing domains protein is essential for L-threonate metabolism in plants, with knockout lines showing elevated L-threonate levels and complete loss of L-threonate dehydrogenase activity [8] [18]. The gene is highly conserved among land plants but absent in green algae, suggesting evolutionary adaptation to increased ascorbate concentrations [8].
Plant peroxidases play a crucial role in the oxidative degradation of ascorbate to L-threonic acid through their ability to catalyze the oxidation of diverse substrates using hydrogen peroxide [19]. Class III plant peroxidases, which are glycoproteins containing heme cofactors, demonstrate broad substrate specificity that includes ascorbate and its oxidation products [19]. These enzymes can oxidize aromatic hydrogen donors, phenolic compounds, and secondary metabolites while generating reactive oxygen species that further promote ascorbate degradation [19].
The peroxidase-catalyzed oxidation pathway operates through a complex catalytic cycle involving the formation of higher oxidation states of the enzyme [19]. The presence of hydrogen peroxide, often generated during ascorbate auto-oxidation, enables peroxidases to maintain sustained oxidative activity that drives the conversion of ascorbate through dehydroascorbic acid to L-threonic acid [16] [19]. This enzymatic activity is particularly important during periods of oxidative stress when ascorbate pools are rapidly depleted [12] [16].
Peroxidase activity shows significant variation among plant species and tissue types, with particularly high activity observed in rapidly growing tissues and stress-responsive organs [19]. The enzymes demonstrate optimal activity at elevated pH values, typically between 8.0 and 9.5, which corresponds to conditions that favor ascorbate oxidation [19]. The thermal stability of plant peroxidases, with no activity loss after heating at 60°C for 10 minutes, ensures continued function under stress conditions that might denature other enzymes [19].
The glycosylation patterns of plant peroxidases significantly influence their stability and substrate recognition capabilities [19]. The presence of multiple glycosylation sites contributes to enzyme stability and affects the efficiency of ascorbate oxidation to L-threonic acid [19]. These post-translational modifications enable fine-tuning of peroxidase activity in response to developmental and environmental cues [19].
Microbial systems demonstrate sophisticated capabilities for L-threonic acid metabolism through both natural catabolic pathways and engineered synthetic routes [9] [28] [32]. Bacteria can utilize L-threonate as a sole carbon source, converting it efficiently to central metabolic intermediates through well-characterized enzymatic pathways [9] [32]. The microbial metabolism of L-threonic acid involves multiple enzyme families and demonstrates significant diversity across different bacterial phyla [9].
L-threonate 3-dehydrogenase represents a critical enzyme in microbial L-threonate catabolism, catalyzing the nicotinamide adenine dinucleotide-dependent oxidation of L-threonate to form downstream metabolic intermediates [32] [35] [36]. The enzyme belongs to the short-chain dehydrogenase-reductase superfamily and demonstrates distinct kinetic properties that enable efficient substrate conversion under physiological conditions [28] [35].
Purified L-threonine dehydrogenase from Escherichia coli exhibits well-characterized kinetic parameters with Michaelis-Menten constants of 1.43 millimolar for L-threonine and 0.19 millimolar for nicotinamide adenine dinucleotide at 37°C in 50 millimolar Tris-HCl buffer at pH 8.4 [36]. The enzyme demonstrates optimal activity at pH 10.3 and requires manganese ions for maximum catalytic efficiency [36]. The molecular structure consists of a tetramer composed of identical subunits with molecular weights of approximately 35,000 daltons each [36].
Enzyme Parameter | Value | Conditions | Reference |
---|---|---|---|
Km (L-threonine) | 1.43 mM | pH 8.4, 37°C | [36] |
Km (NAD+) | 0.19 mM | pH 8.4, 37°C | [36] |
pH optimum | 10.3 | Standard assay | [36] |
Molecular weight | 140,000 Da | Tetramer | [36] |
Subunit weight | 35,000 Da | Individual subunit | [36] |
The catalytic mechanism involves transfer of a hydride from the beta-carbon of the substrate to the C4 atom of the nicotinamide ring, with key catalytic residues including threonine, tyrosine, and additional threonine residues positioned optimally for substrate binding and product formation [35]. The enzyme demonstrates sigmoid kinetic response to substrate concentration with half-saturating concentrations around 20 millimolar and Hill constants of approximately 1.5 [37].
Comparative analysis of L-threonate dehydrogenases from different bacterial sources reveals significant variation in thermal stability and substrate specificity [28] [30]. The psychrophilic enzyme from Cytophaga species demonstrates maximum activity at 45°C but shows enhanced stability at lower temperatures, with kinetic parameters highly influenced by temperature [28]. The enzyme from this source belongs to the short-chain dehydrogenase-reductase superfamily and shows significant similarity to UDP-glucose 4-epimerase [28].
Pseudomonas species demonstrate remarkable metabolic flexibility in L-threonic acid utilization through adaptive mechanisms that enable growth on this compound as a sole carbon source [24] [25] [42]. These adaptations involve both constitutive and inducible enzyme systems that facilitate efficient catabolism of L-threonic acid and related compounds [24] [32].
Pseudomonas aeruginosa mutants capable of growth on L-threonine exhibit modified enzyme profiles compared to parent strains, including altered threonine deaminase with reduced substrate affinity and the synthesis of inducible nicotinamide adenine dinucleotide-dependent threonine dehydrogenase [42]. These mutations enable the utilization of L-threonine through combined deamination and dehydrogenation pathways [42]. The modified threonine deaminase shows Michaelis-Menten constants in the range of 5-10 millimolar for L-threonine, while the dehydrogenase provides additional catabolic capacity [25] [42].
The adaptive metabolism of Pseudomonas species during chronic infection demonstrates significant metabolic reprogramming that affects amino acid utilization patterns [43]. Adapted strains show reduced assimilation of multiple metabolites, indicating selective substrate utilization optimized for specific environmental niches [43]. These adaptations include auxotrophic phenotypes resulting from mutations in amino acid biosynthetic genes and altered preferences for carbon source assimilation [43].
Metabolic engineering approaches in Pseudomonas putida have successfully created strains capable of high-efficiency conversion of L-threonine to propionate through engineered degradation pathways [40]. The engineered strain incorporates heterologous L-threonine deaminase and permease systems, achieving complete conversion of 400 millimolar L-threonine to 399 millimolar propionic acid with 99.8% molar yield [40]. This demonstrates the potential for engineering Pseudomonas species for biotechnological applications involving L-threonic acid metabolism [40].